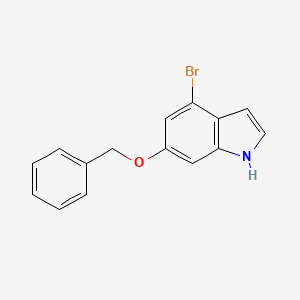
6-(Benzyloxy)-4-bromo-1H-indole
Vue d'ensemble
Description
6-(Benzyloxy)-4-bromo-1H-indole: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a benzyloxy group at the 6-position and a bromine atom at the 4-position of the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-bromo-1H-indole typically involves several steps:
Bromination: The starting material, 6-benzyloxyindole, undergoes bromination at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as carbon tetrachloride (CCl4) or acetic acid.
Protection and Deprotection: The benzyloxy group is introduced via a protection step using benzyl bromide and a base like sodium hydride (NaH) or potassium carbonate (K2CO3). .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale, yield, and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzyloxy group can be oxidized to a benzoate ester using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, Pd/C with H2
Substitution: Pd(PPh3)4, CuI, bases like K2CO3
Major Products:
Oxidation: Benzoate esters
Reduction: 6-(Benzyloxy)-1H-indole
Substitution: Various substituted indoles depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 6-(Benzyloxy)-4-bromo-1H-indole is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.
Biology: In biological research, it serves as a building block for the synthesis of compounds that can modulate biological pathways, making it useful in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-4-bromo-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
6-Benzyloxyindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromoindole: Lacks the benzyloxy group, affecting its solubility and biological activity.
6-Benzyloxy-1H-indole: Similar structure but without the bromine atom, leading to different reactivity and applications
Uniqueness: 6-(Benzyloxy)-4-bromo-1H-indole is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct chemical reactivity and biological properties. This dual functionality allows for versatile modifications and applications in various fields of research and industry.
Propriétés
IUPAC Name |
4-bromo-6-phenylmethoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-14-8-12(9-15-13(14)6-7-17-15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBWTBDOWPGVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CN3)C(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


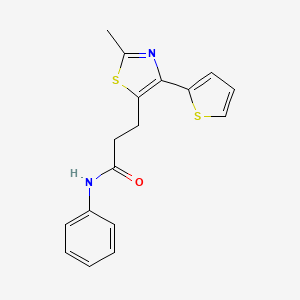
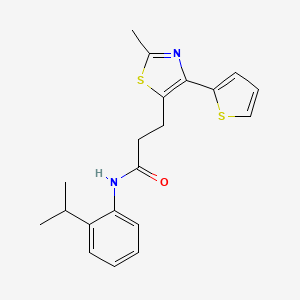
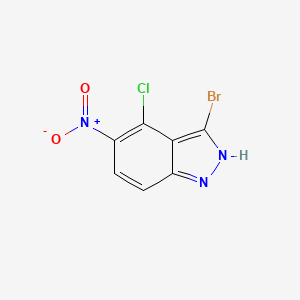
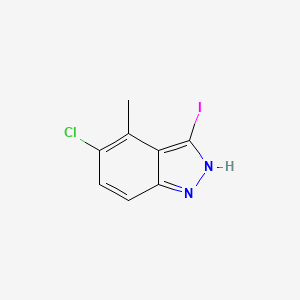
![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3210840.png)
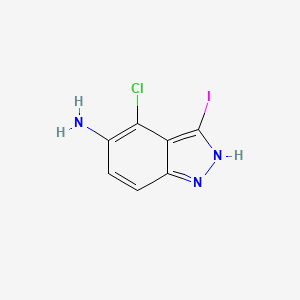
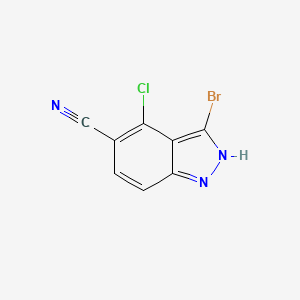
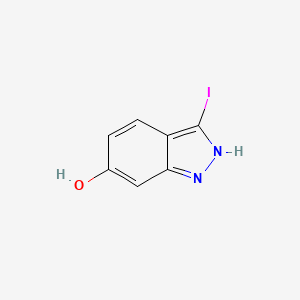
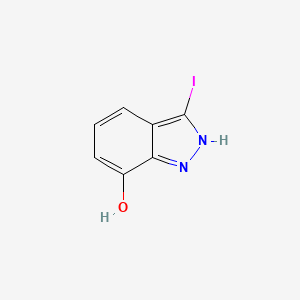
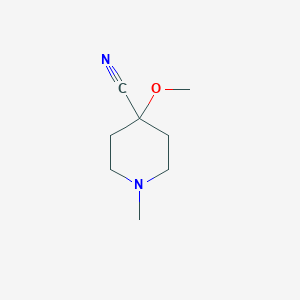
![3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3210875.png)
![6-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3210892.png)
![7-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B3210895.png)
![7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B3210901.png)
